molecular formula C22H25FN2O3 B2729515 (3-(4-Fluorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone CAS No. 2034292-27-6

(3-(4-Fluorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone

Cat. No. B2729515
CAS RN: 2034292-27-6
M. Wt: 384.451
InChI Key: RCDWVKUEMIAVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(4-Fluorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

  • Cholesterol Absorption Inhibition : One of the significant applications of this compound is in the inhibition of cholesterol absorption. A study highlighted the discovery of a related compound, SCH 58235, which was specifically designed to enhance activity and block detrimental metabolic oxidation. This compound showed remarkable efficacy in reducing liver cholesteryl esters in cholesterol-fed hamster models (Rosenblum et al., 1998).

  • Antitumor Properties : Another research area is the investigation of the antitumor effects of related azetidinone compounds. A study synthesized and evaluated a series of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of compounds with potent antiproliferative effects on breast cancer cells and an ability to disrupt microtubular structure, suggesting significant potential as antitumor agents (Greene et al., 2016).

  • Cancer Therapeutics : Another research focus is the development of cancer therapeutics. GDC-0973, a related compound, is a potent inhibitor of the MAPK/ERK pathway, crucial in cancer progression. The study conducted preclinical assessments to understand the disposition of GDC-0973 and its relationship to efficacy in cancer treatment models (Choo et al., 2012).

  • X-Ray Structural Investigation : The structural characteristics of similar azetidinones have been studied through X-ray diffraction. This research provides insights into the solid-state structure of these compounds, which is crucial for understanding their chemical and pharmacological properties (Gluziński et al., 1991).

  • Antimycobacterial Activity : The antimycobacterial activity of related compounds has been explored. A study synthesized novel phenol derivatives and evaluated their activity against Mycobacterium tuberculosis, demonstrating significant antimycobacterial potential (Ali & Yar, 2007).

properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-27-19-9-11-24(12-10-19)18-14-25(15-18)22(26)16-3-2-4-21(13-16)28-20-7-5-17(23)6-8-20/h2-8,13,18-19H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDWVKUEMIAVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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